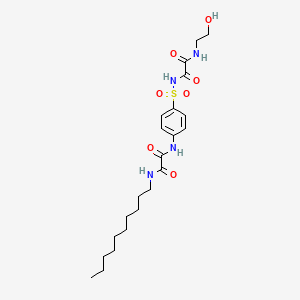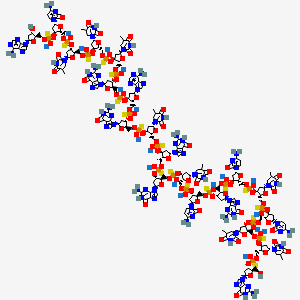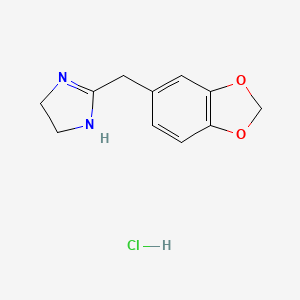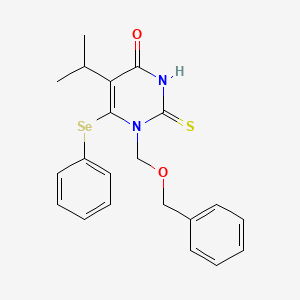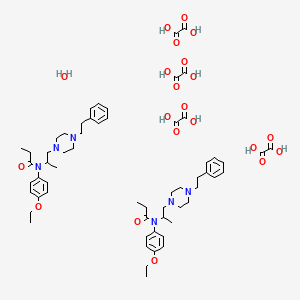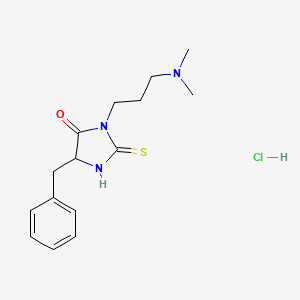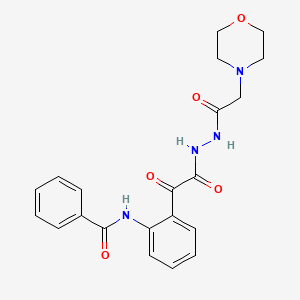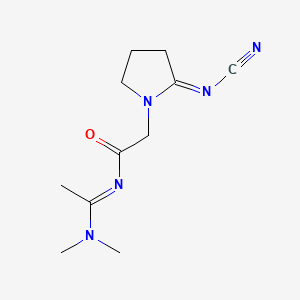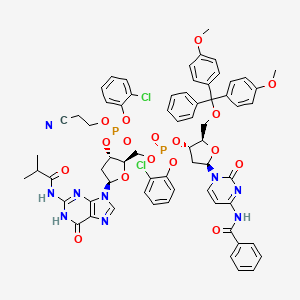
Tetramethyldiaminobutane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyldiaminobutane dihydrochloride, also known as N1,N1,N4,N4-tetramethyl-1,4-butanediamine dihydrochloride, is a chemical compound with the molecular formula C8H20N2.2HCl and a molecular weight of 217.18 g/mol . This compound is characterized by its white crystalline appearance and is known for its penetrating odor and sharp, scratching taste . It is soluble in water, alcohol, and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethyldiaminobutane dihydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-diaminobutane with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
1,4-diaminobutane+4CH3I→N1,N1,N4,N4-tetramethyl-1,4-butanediamine+4NaI
The resulting tetramethyldiaminobutane is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Tetramethyldiaminobutane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: N1,N1,N4,N4-tetramethyl-1,4-butanediamine N-oxide.
Reduction: N1,N4-dimethyl-1,4-butanediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetramethyldiaminobutane dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetramethyldiaminobutane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor or activator, depending on the specific target and pathway involved. Its effects are mediated through binding to active sites or allosteric sites, leading to modulation of biological activity .
Comparison with Similar Compounds
Tetramethylputrescine: Similar in structure but lacks the dihydrochloride component.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Differing by the length of the carbon chain.
N,N-Dimethyl-1,4-butanediamine: Lacks two methyl groups compared to tetramethyldiaminobutane.
Uniqueness: Tetramethyldiaminobutane dihydrochloride is unique due to its specific structural configuration and the presence of the dihydrochloride salt, which imparts distinct physicochemical properties and reactivity compared to its analogs .
Properties
CAS No. |
78204-83-8 |
|---|---|
Molecular Formula |
C8H22Cl2N2 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
N,N,N',N'-tetramethylbutane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H20N2.2ClH/c1-9(2)7-5-6-8-10(3)4;;/h5-8H2,1-4H3;2*1H |
InChI Key |
KUFSMRWXZRFVNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCN(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide](/img/structure/B15191300.png)


